Cas no 1018665-45-6 (1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine)

1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine is a brominated heterocyclic compound featuring an imidazo[1,5-a]pyridine core with an isopropyl substituent. This structure offers versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The bromine atom at the 1-position provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise structural modifications. The isopropyl group enhances steric and electronic properties, influencing reactivity and selectivity. Its stable yet modifiable framework makes it valuable for constructing complex heterocycles, aiding drug discovery and material science applications. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine structure
1018665-45-6 structure
Product Name:1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine
CAS No:1018665-45-6
MF:C10H11BrN2
MW:239.111741304398
CID:2949437
Update Time:2025-10-24

1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine
    • 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine
    • Inchi: 1S/C10H11BrN2/c1-7(2)10-12-9(11)8-5-3-4-6-13(8)10/h3-7H,1-2H3
    • InChI Key: LFZRMDCJAUZQTB-UHFFFAOYSA-N
    • SMILES: BrC1=C2C=CC=CN2C(C(C)C)=N1

Computed Properties

  • Exact Mass: 238.01056g/mol
  • Monoisotopic Mass: 238.01056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 239.11g/mol
  • XLogP3: 4
  • Topological Polar Surface Area: 17.3

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1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine Related Literature

Additional information on 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine

Comprehensive Analysis of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine (CAS No. 1018665-45-6)

1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine (CAS No. 1018665-45-6) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound belongs to the imidazo[1,5-a]pyridine family, a class of nitrogen-containing bicyclic structures known for their versatility in drug discovery. With the increasing demand for novel bioactive molecules, researchers are exploring derivatives like 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine for applications in kinase inhibition, antimicrobial agents, and fluorescence labeling.

The molecular structure of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine features a bromine atom at the 1-position and an isopropyl group at the 3-position, which contribute to its reactivity and potential as a building block in organic synthesis. Recent studies highlight its role in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecules for medicinal chemistry. This aligns with the growing interest in green chemistry and sustainable synthetic methods, as researchers seek eco-friendly alternatives to traditional halogenated intermediates.

In the context of drug discovery, imidazo[1,5-a]pyridine derivatives have shown promise as kinase inhibitors, particularly in oncology and inflammation-related pathways. The bromine substituent in 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine offers a strategic handle for further functionalization, enabling the development of targeted therapies. This resonates with current trends in personalized medicine, where modular compounds are tailored to specific biological targets.

Another area of interest is the compound's potential in material science. The imidazo[1,5-a]pyridine core exhibits photophysical properties, making it a candidate for organic light-emitting diodes (OLEDs) and fluorescent probes. As the demand for energy-efficient displays and diagnostic tools rises, 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine could play a role in advancing these technologies. Researchers are also investigating its use in metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.

From a synthetic perspective, the compound's stability and solubility profile make it suitable for high-throughput screening and combinatorial chemistry. Laboratories focusing on fragment-based drug design often utilize such brominated heterocycles to explore chemical space efficiently. This aligns with the pharmaceutical industry's shift toward AI-driven drug discovery, where large datasets of molecular interactions are analyzed to identify lead compounds.

Safety and handling of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine follow standard laboratory protocols for brominated compounds. While it is not classified as hazardous under typical conditions, proper ventilation and personal protective equipment (PPE) are recommended during handling. This underscores the importance of laboratory safety and regulatory compliance, topics frequently searched by professionals in the field.

In summary, 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine (CAS No. 1018665-45-6) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and synthetic chemistry. Its structural features and reactivity make it a valuable tool for researchers addressing challenges in drug development, sustainable chemistry, and advanced materials. As scientific inquiry continues to evolve, this compound is poised to remain at the forefront of innovation.

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